molecular formula C10H15N3O B7461048 1,1-Diethyl-3-pyridin-3-ylurea

1,1-Diethyl-3-pyridin-3-ylurea

Cat. No.: B7461048
M. Wt: 193.25 g/mol
InChI Key: RHUQFGFZGDNNIW-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-pyridin-3-ylurea is a urea derivative characterized by two ethyl groups attached to one nitrogen atom and a pyridin-3-yl (3-pyridyl) group on the adjacent nitrogen. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1,1-diethyl-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUQFGFZGDNNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following urea derivatives share structural similarities with 1,1-Diethyl-3-pyridin-3-ylurea, differing primarily in substituent groups and physicochemical properties.

Structural and Molecular Comparisons

Table 1: Key Properties of Selected Urea Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Notable Hazards/Precautions
1,1-Diethyl-3-pyridin-3-ylurea Not provided C₁₀H₁₅N₃O ~193.25 Diethyl, pyridin-3-yl Not specified in evidence
1-Phenyl-3-pyridin-3-ylurea 2000-55-7 C₁₂H₁₁N₃O 213.24 Phenyl, pyridin-3-yl Not specified
1-Butyl-3-pyridin-3-ylurea 60572-67-0 C₁₂H₁₉N₃O ~221.30 Butyl, pyridin-3-yl Requires medical consultation
3-[3-(Dimethylamino)propyl]-1-phenylurea 32022-55-2 C₁₂H₁₉N₃O ~221.30 Dimethylaminopropyl, phenyl Toxicological data incomplete
1-Phenyl-3-piperidin-4-ylurea 61220-48-2 C₁₂H₁₇N₃O 219.28 Phenyl, piperidin-4-yl Not specified
3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea 19985-26-3 C₂₄H₂₅N₃O 371.47 Benzylpyrrolidinyl, diphenyl Not specified
Key Observations:
  • Substituent Effects: Alkyl vs. Aryl Groups: The diethyl and butyl groups in 1,1-Diethyl-3-pyridin-3-ylurea and 1-Butyl-3-pyridin-3-ylurea, respectively, may enhance lipophilicity compared to phenyl-substituted analogs like 1-Phenyl-3-pyridin-3-ylurea. This could influence solubility and membrane permeability in biological systems.
  • Hazard Profiles: 1-Butyl-3-pyridin-3-ylurea requires immediate medical consultation upon exposure, indicating higher acute toxicity compared to analogs like 1-Phenyl-3-pyridin-3-ylurea . 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicological data, highlighting the need for caution in handling .

Functional and Application Insights

  • Medicinal Chemistry : Pyridinyl and piperidinyl groups are common in kinase inhibitors and receptor modulators. For example, pyridinyl ureas may interact with ATP-binding pockets in enzymes .
  • Agrochemicals : Urea derivatives with alkyl chains (e.g., butyl or diethyl) might serve as herbicides or fungicides, leveraging their solubility and stability in formulations .

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